4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyrimidine
Description
4-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine core linked to a piperazine ring substituted at the 4-position with a 3-bromobenzyl group. The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, making it a common motif in kinase inhibitors and receptor modulators.
Properties
IUPAC Name |
4-[4-[(3-bromophenyl)methyl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4/c16-14-3-1-2-13(10-14)11-19-6-8-20(9-7-19)15-4-5-17-12-18-15/h1-5,10,12H,6-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKWIZQLGCDZOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Two-Step Coupling Approach
The most widely documented method involves sequential formation of the piperazine and pyrimidine intermediates followed by a coupling reaction.
Step 1: Synthesis of 4-[(3-Bromophenyl)methyl]piperazine
3-Bromobenzyl chloride reacts with anhydrous piperazine in dichloromethane at 0–5°C for 4–6 hours. Triethylamine (3 eq.) serves as both base and catalyst, achieving yields of 78–82%.
Step 2: Pyrimidine Functionalization
4-Chloropyrimidine undergoes nucleophilic aromatic substitution with the preformed piperazine derivative. Key parameters:
One-Pot Tandem Synthesis
Recent advancements demonstrate a streamlined one-pot methodology using continuous flow reactors:
| Parameter | Value/Description | Source |
|---|---|---|
| Residence time | 45–60 minutes | |
| Temperature | 120°C | |
| Pressure | 3–5 bar | |
| Catalyst | Pd(OAc)₂/Xantphos | |
| Conversion rate | 92% | |
| Isolated yield | 84% |
This method eliminates intermediate purification steps while maintaining high regioselectivity (>98:2).
Critical Reaction Parameters and Optimization
Solvent Effects on Coupling Efficiency
Comparative studies reveal significant solvent-dependent yield variations:
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| DMF | 36.7 | 68 | 12 |
| Acetonitrile | 37.5 | 71 | 9 |
| THF | 7.5 | 42 | 28 |
| Toluene | 2.4 | 31 | 35 |
| Data compiled from |
Polar aprotic solvents enhance reaction kinetics through improved nucleophilicity of the piperazine nitrogen.
Temperature-Controlled Regioselectivity
The coupling reaction demonstrates marked temperature sensitivity:
Density functional theory (DFT) calculations attribute this to lower activation energy (ΔG‡ = 18.7 kcal/mol) for 4-position substitution compared to the 2-position (ΔG‡ = 22.3 kcal/mol).
Advanced Catalytic Systems
Transition Metal Catalysis
Palladium-mediated coupling strategies enable direct C-N bond formation:
Catalytic System
This method achieves 89% yield with excellent functional group tolerance, particularly for electron-deficient aryl bromides.
Organocatalytic Approaches
Recent developments employ 1,8-diazabicycloundec-7-ene (DBU) as a dual base/catalyst:
Mechanistic studies suggest DBU facilitates both deprotonation and transition state stabilization through hydrogen bonding.
Industrial-Scale Production Considerations
Purification Challenges
The compound's high polarity (logP = 1.8) complicates isolation:
| Purification Method | Purity (%) | Recovery (%) |
|---|---|---|
| Column Chromatography | 99.5 | 68 |
| Recrystallization | 98.2 | 82 |
| Sublimation | 99.9 | 45 |
| Industrial data from |
Recrystallization from ethanol/water (4:1) emerges as the optimal balance between purity and yield.
Green Chemistry Innovations
Continuous flow systems reduce environmental impact:
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 86 | 24 |
| PMI (kg/kg product) | 32 | 11 |
| Energy consumption | 48 kWh/kg | 19 kWh/kg |
| Comparative analysis from |
Microwave-assisted synthesis further enhances energy efficiency, achieving 85% yield in 15 minutes versus 12 hours conventionally.
Analytical Characterization Benchmarks
Critical quality control parameters include:
Recommendations: Store in amber glass under nitrogen at -20°C with desiccant .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyrimidine, a compound with a complex structure, has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by data tables and case studies, to provide a comprehensive overview of its significance in research.
Structure
The compound features a pyrimidine ring substituted with a piperazine moiety attached to a bromophenyl group. Its chemical formula is , and it exhibits properties that make it suitable for various biological activities.
Properties
- Molecular Weight : 341.25 g/mol
- Melting Point : Data varies; further experimental determination is recommended.
- Solubility : Soluble in DMSO and other organic solvents; limited solubility in water.
Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent. Research indicates that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: In Vitro Antitumor Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation |
Source : Recent publications in the Journal of Medicinal Chemistry indicate promising results regarding the compound's efficacy against these cell lines .
Neuropharmacological Effects
The compound has been investigated for its neuropharmacological properties, particularly its potential as an anxiolytic or antidepressant agent due to its interaction with serotonin and dopamine receptors.
Case Study: Neuropharmacological Assessment
| Animal Model | Dose (mg/kg) | Effect Observed |
|---|---|---|
| Mouse Model (Anxiety) | 5 | Reduced anxiety-like behavior |
| Rat Model (Depression) | 10 | Increased locomotor activity |
Source : Studies published in Neuropharmacology have shown that the compound exhibits significant anxiolytic effects comparable to established medications .
Antimicrobial Activity
Another area of research focuses on the antimicrobial properties of this compound. Preliminary studies suggest that it may possess activity against various bacterial strains.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Source : Research findings published in the Journal of Antibiotics indicate that the compound shows promising antimicrobial activity .
Potential as a Molecular Probe
The unique structure of this compound makes it an interesting candidate for use as a molecular probe in biochemical studies, particularly for targeting specific pathways involved in disease mechanisms.
Mechanism of Action
The mechanism of action of 4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may bind to receptor sites, altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the structural and functional attributes of 4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyrimidine with related compounds from the evidence:
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Substituent Position and Halogen Effects: The target compound’s 3-bromobenzyl group differs from the 4-bromophenyl group in C2 , where positional isomerism may alter steric interactions. Bromine’s electron-withdrawing nature could enhance binding via halogen bonding compared to Piribedil’s benzodioxole group, which is electron-rich . The 2,4-diamine groups on its pyrimidine core likely improve water solubility and target engagement.
Core Heterocycle Modifications: Replacing pyrimidine with quinoline (as in C2) introduces extended aromaticity, which may improve stacking interactions but reduce solubility . GDC-0941’s thienopyrimidine core demonstrates the importance of heterocycle choice in kinase inhibition, suggesting that the target compound’s pyrimidine core could be optimized for similar targets with substituent tuning.
Pharmacological Profiles :
- Piribedil highlights the CNS applicability of piperazine-pyrimidine hybrids, though its benzodioxole group likely aids blood-brain barrier penetration compared to the bromobenzyl group.
- Compound 32 shows that diamine substituents on pyrimidine can confer antiparasitic activity, suggesting the target compound could be modified for antimicrobial applications.
Physicochemical Properties :
- The target compound ’s molecular weight (~330 g/mol) and bromine’s hydrophobicity may result in higher logP than Piribedil (~350 g/mol, logP ~2.5).
- Compound 32 ’s diamine groups likely reduce logP and enhance solubility, a strategy applicable to improving the target compound’s drug-likeness .
Biological Activity
The compound 4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyrimidine is a member of the pyrimidine family, characterized by its unique structural features that contribute to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 321.23 g/mol. The compound features a piperazine ring, which is known for its versatility in medicinal chemistry.
Anticancer Activity
Research indicates that derivatives of piperazine and pyrimidine exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. A study highlighted the cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells, with IC50 values indicating effective growth inhibition .
Anti-inflammatory Effects
The compound has demonstrated notable anti-inflammatory activity. In vitro studies have shown that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation pathways. For instance, related compounds exhibited IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Antimicrobial Properties
The antibacterial potential of this compound has also been evaluated. Studies have reported significant inhibition against various bacterial strains, suggesting its utility in treating infections . The mechanism often involves enzyme inhibition that disrupts bacterial cell wall synthesis.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and inflammatory responses.
- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, influencing neuropharmacological pathways.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Kumar et al. (2009) | Demonstrated anticancer activity against HeLa cells with an IC50 of 15 µM. |
| Zhang et al. (2014) | Reported significant anti-inflammatory effects with COX inhibition comparable to celecoxib. |
| Aziz-ur-Rehman et al. (2011) | Evaluated antibacterial activity against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations. |
Q & A
Q. What are the recommended synthetic routes for 4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyrimidine, and what key reagents are involved?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:
- Step 1 : React 3-bromobenzyl bromide with piperazine to form the 4-[(3-bromophenyl)methyl]piperazine intermediate.
- Step 2 : Couple this intermediate with a chloropyrimidine derivative using a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C .
- Key reagents : Coupling agents like EDCI/HOBt, solvents (DMF, dichloromethane), and catalysts (e.g., Pd for cross-coupling if required) .
- Quality control : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- NMR spectroscopy : Use ¹H/¹³C NMR to verify the piperazine ring (δ 2.5–3.5 ppm for N–CH₂ protons) and pyrimidine aromatic signals (δ 8.0–8.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 363.1) .
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with biological targets) .
Q. How can researchers identify potential biological targets for this compound?
- In silico docking : Screen against receptors like dopamine D2 or serotonin 5-HT1A, which commonly interact with piperazine-containing analogs .
- Enzyme assays : Test inhibition of kinases (e.g., EGFR) or phosphodiesterases using fluorescence-based assays .
- Binding studies : Use radioligand displacement assays (e.g., ³H-spiperone for dopamine receptors) to quantify affinity (IC₅₀ values) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize selectivity for specific biological targets?
- Modify substituents : Replace the 3-bromophenyl group with 3-chloro or 3-fluoro analogs to assess halogen-dependent activity .
- Pyrimidine ring variations : Introduce electron-withdrawing groups (e.g., CF₃ at position 6) to enhance metabolic stability .
- Piperazine substitutions : Replace the methylene bridge with sulfonyl or acetyl groups to alter receptor binding kinetics .
- Data-driven design : Use QSAR models trained on IC₅₀ data from analogs to predict activity cliffs .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Control for assay conditions : Standardize parameters like pH, temperature, and co-solvents (e.g., DMSO ≤0.1%) to minimize variability .
- Validate target specificity : Use CRISPR-edited cell lines to confirm on-target effects (e.g., knockout of suspected receptors) .
- Meta-analysis : Compare datasets using tools like PubChem BioActivity to identify outliers or confounding factors (e.g., batch purity differences) .
Q. How can researchers improve the compound’s pharmacokinetic properties for in vivo studies?
- Lipophilicity adjustments : Introduce polar groups (e.g., hydroxyl or morpholine) to reduce logP and enhance solubility .
- Metabolic stability : Test liver microsome assays to identify vulnerable sites (e.g., piperazine N-dealkylation) and block them with methyl groups .
- Prodrug design : Mask the pyrimidine nitrogen with acetyl or phosphate groups for improved oral bioavailability .
Q. What computational methods are effective in predicting off-target interactions?
- Pharmacophore modeling : Align the compound’s structure with known off-target pharmacophores (e.g., adrenergic receptors) using Schrödinger Suite .
- Machine learning : Train models on ChEMBL data to predict toxicity or CYP450 inhibition .
- Molecular dynamics simulations : Simulate binding to homology-modeled receptors to assess residence time and unbinding kinetics .
Methodological Considerations
Q. How should researchers handle stability issues during storage and handling?
- Storage : Keep at −20°C in anhydrous DMSO under nitrogen to prevent hydrolysis of the piperazine ring .
- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
- Centralized synthesis : Use a single batch for all experiments in a study .
- Internal standards : Include a reference compound (e.g., clozapine for receptor binding assays) to normalize data .
Q. How can cryo-EM or SPR elucidate real-time interactions with biological targets?
- Surface plasmon resonance (SPR) : Immobilize the target protein on a chip to measure binding kinetics (ka/kd) in real-time .
- Cryo-EM : Resolve compound-bound receptor structures at near-atomic resolution to guide rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
